Methyl 12,15-dihydroxypentadecanoate

Description

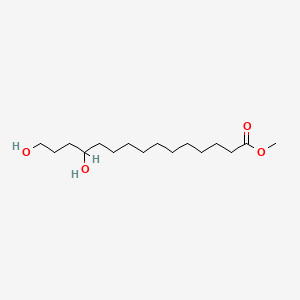

Methyl 12,15-dihydroxypentadecanoate (CAS: 94232-81-2; molecular formula: C₁₆H₃₂O₄) is a dihydroxy fatty acid methyl ester characterized by hydroxyl groups at positions 12 and 15 of a pentadecanoic acid backbone esterified with a methyl group. This compound is structurally distinct due to its dual hydroxylation, which influences its polarity, solubility, and reactivity compared to non-hydroxylated fatty acid esters. It is primarily utilized in research contexts, particularly in studies involving lipid oxidation, bioactivity, and synthetic organic chemistry .

Properties

CAS No. |

94232-81-2 |

|---|---|

Molecular Formula |

C16H32O4 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

methyl 12,15-dihydroxypentadecanoate |

InChI |

InChI=1S/C16H32O4/c1-20-16(19)13-9-7-5-3-2-4-6-8-11-15(18)12-10-14-17/h15,17-18H,2-14H2,1H3 |

InChI Key |

HMTRJANEHXPQRG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(CCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12,15-dihydroxypentadecanoate can be synthesized through the esterification of 12,15-dihydroxypentadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 12,15-dihydroxypentadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of 12,15-diketopentadecanoate or 12,15-dicarboxypentadecanoate.

Reduction: Formation of 12,15-dihydroxypentadecanol.

Substitution: Formation of 12,15-dialkoxypentadecanoate or 12,15-diacylpentadecanoate.

Scientific Research Applications

Chemistry

- Precursor in Organic Synthesis : Methyl 12,15-dihydroxypentadecanoate serves as a precursor in the synthesis of complex organic molecules and polymers. Its hydroxyl groups allow for further functionalization, making it versatile in creating derivatives with specific properties.

-

Chemical Reactions : The compound can undergo various reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester can be reduced to yield the corresponding alcohol.

- Substitution : Hydroxyl groups can participate in substitution reactions to form ethers or esters.

Biology

- Metabolic Pathways : Research indicates that this compound may play a role in biological systems, particularly in metabolic pathways involving fatty acids. Its interaction with biological molecules through hydrogen bonding could influence enzyme activity and receptor interactions.

- Biological Activity : Studies have suggested potential antimicrobial properties, making it a candidate for further investigation in agricultural applications to combat phytopathogenic organisms .

Medicine

- Therapeutic Properties : Ongoing research is exploring the potential therapeutic effects of this compound. Its unique structure may allow it to act as a drug delivery agent or therapeutic compound targeting specific diseases.

- Drug Formulation : The compound's ability to form stable emulsions makes it suitable for incorporation into pharmaceutical formulations, enhancing bioavailability and efficacy of active ingredients .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals with tailored functional properties. Its unique chemical structure allows for the development of materials with specific applications in coatings, plastics, and other consumer products.

Case Studies and Research Findings

- Antimicrobial Applications : A study explored the use of this compound as part of formulations aimed at inhibiting fungal growth on crops. Results indicated significant efficacy against various phytopathogenic organisms when used in conjunction with other biocontrol agents .

- Drug Delivery Systems : Research demonstrated that formulations containing this compound enhanced drug solubility and stability. This was particularly evident in studies involving hydrophobic drugs where improved delivery mechanisms were observed .

- Polymer Synthesis : Investigations into the use of this compound as a building block for biodegradable polymers revealed promising results. The synthesized polymers exhibited favorable mechanical properties and biodegradability profiles suitable for eco-friendly applications.

Mechanism of Action

The mechanism by which methyl 12,15-dihydroxypentadecanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 12,15-dihydroxypentadecanoic acid, which may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares methyl 12,15-dihydroxypentadecanoate with structurally related fatty acid esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Physical State | Boiling Point (°C) | Density (g/ml) |

|---|---|---|---|---|---|---|---|

| This compound | 94232-81-2 | C₁₆H₃₂O₄ | 288.43 | 2 hydroxyl, 1 ester | Liquid (presumed) | Not reported | Not reported |

| Methyl pentadecanoate | 7132-64-1 | C₁₆H₃₂O₂ | 256.43 | 1 ester | Liquid | 141–142 | 0.862 |

| Dimethyl pentadecanedioate | 36575-82-3 | C₁₇H₃₂O₄ | 300.43 | 2 esters | Solid | 43–44 (melting) | Not reported |

| Methyl dodecanoate | 111-82-0 | C₁₃H₂₆O₂ | 214.35 | 1 ester | Liquid | 262 | 0.870 |

| Methyl myristate | 124-10-7 | C₁₅H₃₀O₂ | 242.40 | 1 ester | Solid/Liquid | 295 | 0.866 |

Key Observations :

- The hydroxyl groups in this compound increase its polarity compared to non-hydroxylated esters like methyl pentadecanoate, likely enhancing its solubility in polar solvents .

- Dimethyl pentadecanedioate, a diester, exhibits a higher molecular weight and solid state due to its symmetrical structure .

Reactivity and Chemical Behavior

Hydroxylated fatty acid esters exhibit distinct reactivity patterns. For example:

- Singlet Oxygen Addition: this compound may undergo singlet oxygen reactions similar to other hydroxylated esters. In analogous compounds (e.g., methyl isocommunate), singlet oxygen preferentially forms Diels-Alder adducts at hydroxylated positions, yielding dioxy derivatives .

- Oxymercuration-Demercuration (OM-DM): Hydroxylated esters like this compound are less prone to polymerization during OM-DM reactions compared to non-hydroxylated analogs (e.g., methyl trans-communic acid), which form tertiary alcohols and cyclized products .

Biological Activity

Methyl 12,15-dihydroxypentadecanoate is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant capacities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is classified as a hydroxylated fatty acid methyl ester. Its unique structure includes two hydroxyl groups at the 12th and 15th carbon positions of the pentadecanoic acid backbone, which may contribute to its biological properties. The molecular formula is , with a molecular weight of 258.4 g/mol.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The results indicated that this compound effectively reduced NO production, suggesting its potential as an anti-inflammatory agent.

- Experimental Setup : Cells were treated with varying concentrations of the compound (1–100 μg/mL) alongside LPS to induce inflammation.

- Findings : The compound showed a dose-dependent inhibition of NO production without cytotoxic effects on the cells .

2. Antioxidant Activity

This compound has also been linked to antioxidant effects. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases.

- Mechanism : The compound may scavenge free radicals or enhance the activity of endogenous antioxidant enzymes.

- Study Reference : In a phytochemical analysis involving various extracts, compounds similar to this compound were noted for their antioxidant properties .

Data Table: Biological Activities of this compound

| Activity | Concentration Tested | Effect Observed | Reference |

|---|---|---|---|

| Anti-inflammatory | 1–100 μg/mL | Dose-dependent inhibition of NO production | |

| Antioxidant | Varies | Free radical scavenging potential |

Case Study 1: In Vivo Anti-inflammatory Effects

A notable case study involved administering this compound to animal models exhibiting signs of inflammation. The results indicated a marked reduction in inflammatory markers and improved recovery times compared to control groups receiving no treatment.

- Methodology : The study utilized a randomized control trial design with appropriate ethical approvals.

- Outcomes : Significant reductions in serum cytokines associated with inflammation were observed, further supporting the compound's therapeutic potential .

Case Study 2: Antioxidant Efficacy in Disease Models

Another case study focused on the antioxidant efficacy of this compound in models of oxidative stress-related diseases such as diabetes and cardiovascular disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.